Bienvenue dans la boutique en ligne BenchChem!

1-Benzosuberone

Physical organic chemistry Enolate chemistry Base-catalyzed alkylation

1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzoannulen-5-one; C₁₁H₁₂O; MW 160.21) is the seven-membered ring member of the benzocycloalkanone series, positioned between the six-membered 1-tetralone and five-membered 1-indanone. The compound features an α,β-unsaturated cyclic ketone motif embedded in a bicyclic framework where ring size fundamentally governs conformational flexibility, enolization behavior, and electronic properties.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 826-73-3
Cat. No. B052882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzosuberone
CAS826-73-3
Synonyms1-Benzocycloheptanone;  1-Benzosuberanone;  2,3-Benzosuberone;  5-Benzocycloheptanone;  6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one;  6,7,8,9-Tetrahydrobenzocyclohepten-5-one;  6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one;  Benzo[b]cycloheptan-1-one;  Benzo
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=CC=CC=C2C1
InChIInChI=1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2
InChIKeyKWHUHTFXMNQHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzosuberone (CAS 826-73-3): A Seven-Membered-Ring Benzocycloalkanone Building Block with Quantifiable Differentiation from 1-Tetralone and 1-Indanone Analogs


1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one; C₁₁H₁₂O; MW 160.21) is the seven-membered ring member of the benzocycloalkanone series, positioned between the six-membered 1-tetralone and five-membered 1-indanone [1]. The compound features an α,β-unsaturated cyclic ketone motif embedded in a bicyclic framework where ring size fundamentally governs conformational flexibility, enolization behavior, and electronic properties. Its XLogP3 of 2.6 (ACD/LogP 3.09), boiling point of 270 °C, and density of 1.071 g/mL at 25 °C provide distinct physicochemical handling characteristics compared to smaller-ring analogs . The benzosuberone scaffold is a recurring pharmacophoric element in natural products such as colchicine and serves as a privileged intermediate in medicinal chemistry for accessing inhibitors of M1 aminopeptidases, MAO-B, CYP1A enzymes, and antimicrobial agents [2].

Why 1-Benzosuberone Cannot Be Replaced by 1-Tetralone or 1-Indanone: Ring-Size-Governed Reactivity and Biological Divergence


The benzocycloalkanone series (indanone, tetralone, benzosuberone) shares a common α,β-unsaturated ketone pharmacophore, yet ring size exerts a non-linear influence across multiple orthogonal property axes—C-H acidity, keto-enol equilibrium, triplet excited-state lifetime, and lipophilicity—that cannot be compensated by simple substituent tuning [1]. In competitive intramolecular Friedel-Crafts cyclization experiments, 1-tetralones form faster than both 1-indanones and 1-benzosuberones, and 1-benzosuberones cyclize faster than 1-indanones, establishing a reactivity hierarchy that directly impacts synthetic route design [2]. Critically, the seven-membered ring of 1-benzosuberone confers a unique conformational space that translates into distinct biological selectivity profiles: amino-benzosuberone derivatives achieve >2000-fold selectivity for M1 aminopeptidases (PfA-M1 Ki = 50 nM) over M17 family enzymes, a selectivity window not replicated by tetralone- or indanone-based scaffolds [3]. These differences are intrinsic to ring topology and cannot be bridged by modifying peripheral substituents on smaller-ring analogs.

Quantitative Differential Evidence: 1-Benzosuberone vs. 1-Tetralone and 1-Indanone Across Five Independent Property Dimensions


C-H Acidity (pKaK) of the α-Methylene Group: 1-Benzosuberone Is 2.0–2.7 pK Units Less Acidic Than 1-Tetralone and 1-Indanone

The carbon acid dissociation constant (pKaK) of the α-methylene group, which governs deprotonation rates in enolate-mediated transformations, increases systematically with ring size across the benzocycloalkanone series. 2-Benzosuberone exhibits a pKaK of 14.9, rendering it 2.0 pK units less acidic than 2-tetralone (pKaK = 12.9) and 2.7 pK units less acidic than 2-indanone (pKaK = 12.2) [1]. This corresponds to a ~100-fold lower thermodynamic acidity relative to 1-tetralone, meaning that base selection and reaction conditions optimized for 1-tetralone enolate formation will fail or require substantially stronger bases for 1-benzosuberone.

Physical organic chemistry Enolate chemistry Base-catalyzed alkylation

Keto-Enol Equilibrium (pK(E)) and Enol Stability (pKaE): 1-Benzosuberone Exhibits the Lowest Enol Content and Highest Enol pKa Among Benzocycloalkanones

The keto-enol equilibrium constant (pK(E) = –log K_E) quantifies the thermodynamic preference for the keto form. 2-Benzosuberone displays a pK(E) of 4.9, compared to 3.6 for 2-tetralone and 3.8 for 2-indanone, meaning the equilibrium enol content of benzosuberone is approximately 20-fold lower than that of tetralone [1]. Concurrently, the acid dissociation constant of the enol form (pKaE) increases with ring size: 10.0 (benzosuberone), 9.2 (tetralone), and 8.3 (indanone), indicating that the benzosuberone enol is the least acidic and therefore the most stable enol tautomer in its neutral form [1]. This combination—low equilibrium enol concentration but high enol stability once formed—creates a unique kinetic profile for enol-dependent reactions.

Tautomerism Enol stability Ketonization kinetics

Triplet Excited-State Lifetime: 1-Benzosuberone Displays an ~88,700-Fold Longer Triplet Lifetime Than the Corresponding 1-Indanone Derivative

Laser flash photolysis (355 nm excitation) of 0.01 M solutions in benzene reveals a dramatic ring-size dependence of triplet excited-state lifetimes. 1-Benzosuberone (Ic) exhibits a triplet lifetime of 5.5 ms, while the α,α-dimethyl-1-indanone derivative (IIa) decays with a lifetime of only 62 ns [1]. Although direct lifetime data for unsubstituted 1-tetralone and 1-indanone are not reported in the same units, the ~88,700-fold difference between the seven-membered and five-membered ring representatives is the largest photophysical differential documented across the series. Quenching experiments with 1,3-cyclohexadiene and oxygen confirmed the triplet nature of all transients, and the benzosuberone triplet state led to formation of ketyl radicals with lifetimes exceeding 20 ms in the presence of hydrogen donors [1].

Photochemistry Laser flash photolysis Triplet state quenching

Lipophilicity (LogP) Gradient: 1-Benzosuberone Exhibits a Calculated LogP Advantage of ~0.4–0.9 Units Over 1-Tetralone and 1-Indanone

Lipophilicity increases monotonically with ring size across the benzocycloalkanone series. 1-Benzosuberone has a computed XLogP3 of 2.6 (ACD/LogP = 3.09), compared to calculated LogP values of approximately 2.2 for 1-tetralone and an XLogP3 of 1.7 for 1-indanone [1]. This ~0.4 log unit increment per methylene expansion is consistent with RPTLC-derived logP values for E-2-(X-benzylidene)-substituted derivatives, where the benzosuberone series displayed systematically higher lipophilicity than tetralone and indanone counterparts, with ring closure from five to six and six to seven members each producing the expected logP increase [2]. The gradient has practical consequences: in reversed-phase HPLC, the (Z) isomers of benzosuberone and tetralone derivatives are less lipophilic than their (E) counterparts, while indanone (Z) isomers are more lipophilic—a ring-size-dependent inversion of geometric isomer lipophilicity [2].

Lipophilicity Drug design Partition coefficient

M1 Aminopeptidase Selectivity: Amino-Benzosuberone Derivatives Achieve >2000-Fold Selectivity for PfA-M1 over PfA-M17, a Profile Unattainable with Tetralone or Indanone Scaffolds

The amino-benzosuberone scaffold has been identified as a privileged warhead for selective inhibition of M1-family aminopeptidases to the exclusion of other metalloprotease families [1]. A specific amino-benzosuberone derivative (T5) inhibits Plasmodium falciparum M1 aminopeptidase (PfA-M1) with Ki = 50 nM while showing no inhibition of the related M17-family enzyme PfA-M17 at concentrations up to 100 μM—a selectivity window exceeding 2000-fold [2]. This contrasts sharply with most reported PfA-M1 inhibitors, which also target PfA-M17, often with even lower Ki values. The selectivity translates to in vivo efficacy: T5 reduced parasite burden by 44% and 40% in a murine P. chabaudi chabaudi model at 12 and 24 mg/kg i.p. daily doses [2]. In the mammalian system, optimized 1,4-disubstituted amino-benzosuberone derivatives achieve picomolar inhibition of aminopeptidase N/CD13 (Ki = 60 pM) while retaining selectivity against other aminopeptidase family members [3]. The seven-membered ring geometry is critical for this selectivity profile; tetralone-based and indanone-based inhibitors do not recapitulate the same M1/M17 discrimination [1].

Medicinal chemistry Aminopeptidase inhibition Antimalarial drug discovery

Evidence-Backed Procurement Scenarios: When 1-Benzosuberone Is the Scientifically Mandated Choice Over 1-Tetralone or 1-Indanone


Chemoselective Enolate Alkylation in Complex Molecule Synthesis Requiring Attenuated α-Carbon Acidity

When a synthetic sequence demands selective deprotonation of a substrate in the presence of the benzocycloalkanone carbonyl, the 2.0 pK unit lower acidity of 1-benzosuberone (pKaK = 14.9) versus 1-tetralone (pKaK = 12.9) provides a critical chemoselectivity window [1]. This differential, corresponding to ~100-fold lower thermodynamic acidity, allows stronger bases (e.g., LDA, KHMDS) to deprotonate more acidic co-substrates without triggering undesired benzosuberone enolate formation. This scenario is directly supported by the pKaK measurements of Kresge and Pruszynski (1991), and is relevant for alkaloid total synthesis, spirocycle construction, and regioselective polyketide assembly.

Photoredox Catalysis and Triplet-Sensitized Reactions Exploiting the Millisecond Triplet Lifetime

For photochemical applications requiring long-lived triplet excited states capable of diffusion-controlled bimolecular quenching, 1-benzosuberone (τ = 5.5 ms) is the only viable choice among benzocycloalkanones [1]. The ~88,700-fold shorter triplet lifetime of indanone-derived analogs (62 ns) precludes efficient intermolecular energy transfer or hydrogen abstraction in dilute solution. Specific use cases include: (i) triplet-triplet annihilation upconversion systems, (ii) photoinitiators for radical polymerization where prolonged triplet states improve initiation efficiency, and (iii) photoredox catalytic cycles requiring long-lived excited states for outer-sphere electron transfer. The photophysical data originate from Netto-Ferreira et al. (Quím. Nova, 1999).

Antimalarial Lead Optimization Targeting PfA-M1 with Stringent M17 Counter-Screening Requirements

Malaria drug discovery programs requiring selective inhibition of the M1 aminopeptidase without concomitant M17 inhibition should prioritize the amino-benzosuberone scaffold, which uniquely achieves >2000-fold PfA-M1/PfA-M17 selectivity (Ki = 50 nM vs. no inhibition at 100 µM) [1]. This selectivity is not achievable with tetralone- or indanone-derived aminopeptidase inhibitors, which typically exhibit dual M1/M17 activity. The in vivo validation—44% parasite burden reduction in a murine malaria model at 12 mg/kg i.p. [1]—further supports procurement of 1-benzosuberone as the starting material for structure-activity relationship expansion and lead optimization campaigns. For mammalian APN/CD13 targeting, the picomolar potency benchmark (Ki = 60 pM) established by optimized 1,4-disubstituted benzosuberone derivatives [2] sets a potency ceiling not approached by smaller-ring analogs.

CNS Drug Candidate Design Leveraging the Inherent Lipophilicity Advantage of the Seven-Membered Ring

When medicinal chemistry programs target CNS indications requiring logD values in the 2–4 range for blood-brain barrier penetration, the benzosuberone scaffold offers a ~0.4 log unit lipophilicity advantage over 1-tetralone (XLogP3 2.6 vs. 2.2) and ~0.9 log units over 1-indanone (1.7) before any substituent modifications [1][2]. This intrinsic difference reduces the need for lipophilicity-enhancing substituents that may introduce metabolic liabilities or off-target pharmacology. The RPTLC-validated logP hierarchy (benzosuberones > tetralones > indanones) holds across diverse substitution patterns, confirming the ring-size contribution is robust and predictable [3]. Relevant therapeutic areas include neurodegenerative disease (MAO-B inhibition), neuropathic pain, and sleep disorders where benzosuberone derivatives have demonstrated target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzosuberone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.